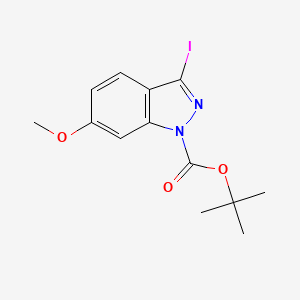

N-Boc-3-iodo-6-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-iodo-6-methoxyindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-10-7-8(18-4)5-6-9(10)11(14)15-16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLUAJJJPLQHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186135 | |

| Record name | 1,1-Dimethylethyl 3-iodo-6-methoxy-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-68-6 | |

| Record name | 1,1-Dimethylethyl 3-iodo-6-methoxy-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-iodo-6-methoxy-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Reactivity of the C-I Bond in N-Protected Iodoindazoles: A Technical Guide

Topic: Reactivity of the C-I bond in N-protected iodoindazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The iodoindazole scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical precursor for kinase inhibitors (e.g., Axitinib, Linifanib) and immuno-oncology agents. The reactivity of the Carbon-Iodine (C-I) bond in these systems is not monolithic; it is governed by a complex interplay of positional electronics (C3-pseudo-amidine vs. C4–C7 benzenoid), N-protection regiochemistry (N1 vs. N2), and metallation protocols .

This guide synthesizes the mechanistic nuances of C-I bond activation, differentiating between metal-catalyzed cross-couplings and halogen-metal exchange processes. It provides actionable, self-validating protocols designed to maximize yield and chemoselectivity.

The Reactivity Landscape: Electronic & Steric Governance[2]

The reactivity of the C-I bond in N-protected iodoindazoles is dictated by the electron density of the specific carbon atom and the influence of the protecting group (PG).

Positional Hierarchy (C3 vs. Benzenoid)

The indazole core exhibits a distinct reactivity gradient.

-

C3-Iodo (The "Active" Site): The C3 position is adjacent to the N2 nitrogen, possessing significant imine-like (pseudo-amidine) character. It is electron-deficient relative to the benzene ring, making it highly susceptible to oxidative addition by Pd(0) species and rapid Lithium-Halogen (Li-X) exchange.

-

C4–C7 Iodo (The "Benzenoid" Sites): These positions behave similarly to substituted aryl iodides. Their reactivity is modulated by standard Hammett electronic effects of substituents on the benzene ring.

Key Insight: In substrates containing both C3-I and C5-Br (or even C5-I), the C3-I bond is kinetically superior in Pd-catalyzed couplings and Li-X exchange.

Impact of N-Protecting Groups

The choice of N-protection (N1 vs. N2) is the single most critical variable in optimizing C-I reactivity.

| Protecting Group | Electronic Effect | Stability | Recommended Application |

| N1-SEM / THP | Moderate Electron Donation | High (Base Stable) | Lithiation (Directs C3-Li), Suzuki, Sonogashira. |

| N1-Boc | Strong Electron Withdrawal | Low (Acid/Base Labile) | Suzuki (Caution: "Poisoning" risk with nitro-indazoles). |

| N1-Methyl/Aryl | Electron Donation | Very High | Late-stage diversification. |

The "Boc-Poisoning" Nuance: While N1-Boc is common, it carries a specific risk. In electron-deficient systems (e.g., 3-iodo-5-nitro-N-Boc-indazole), the Boc group is labile. Deprotection generates the free indazole anion, which can coordinate to Pd(II) species, effectively poisoning the catalyst and stalling the reaction (Yields <15%). In such cases, unprotected coupling or non-labile PGs (SEM, THP) are superior.

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision matrix for functionalizing N-protected iodoindazoles.

Caption: Decision matrix for functionalizing iodoindazoles based on position and methodology.

Palladium-Catalyzed Cross-Coupling[2][3]

The Suzuki-Miyaura coupling is the workhorse for C-I functionalization. The C3-I bond's lability allows for mild conditions, but ligand selection becomes crucial for the sterically crowded or electronically neutral benzenoid positions.

Mechanism & Catalyst Selection

-

Oxidative Addition: This is the rate-determining step.[2] For C3-iodoindazoles, bis-phosphine Pd(II) precursors like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ are superior to Pd(PPh₃)₄ due to faster initiation and stability against dehalogenation.

-

Base Sensitivity: Weak bases (K₂CO₃, Na₂CO₃) are preferred for N-Boc substrates to prevent deprotection. Stronger bases (K₃PO₄, Cs₂CO₃) are viable for N-SEM/THP substrates.

Protocol: C3-Selective Suzuki Coupling

This protocol is optimized for N-SEM-3-iodoindazole but adaptable for other PGs.

Reagents:

-

Substrate: 1-(SEM)-3-iodoindazole (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: 2M Na₂CO₃ (aq) (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Degassing (Critical): Charge the reaction vessel with substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidation of phosphine ligands.

-

Solvent Addition: Add sparged 1,4-Dioxane and 2M Na₂CO₃ via syringe.

-

Thermal Activation: Heat to 80°C. Monitor by HPLC/UPLC.

-

Checkpoint: C3-coupling typically reaches completion within 2-4 hours.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography. Note: C3-arylated indazoles are often highly fluorescent.

Metallation Strategies: Lithium vs. Magnesium[4][5]

Direct metallation via halogen exchange offers orthogonal reactivity to Pd-catalysis, allowing reaction with aldehydes, ketones, and alkyl halides.

Lithium-Halogen Exchange (I-Li)

The I-Li exchange is extremely fast for C3-iodoindazoles.

-

Reagent: n-BuLi (sufficient for C3-I) or t-BuLi (preferred for cleaner exchange at -78°C).

-

Stability: The resulting 3-lithioindazole is stable at -78°C. Unlike 2-lithioindoles, it does not readily fragment to nitriles at low temperatures, provided the N1 position is protected (SEM/THP).

Magnesium-Halogen Exchange (Turbo-Grignard)

Knochel's Turbo-Grignard (iPrMgCl·LiCl ) allows for exchange at higher temperatures (-20°C to 0°C), tolerating sensitive functional groups (esters, nitriles) that would perish with n-BuLi.

Differentiation Strategy:

-

TMPMgCl[5][6]·LiCl (Knochel-Hauser Base): Performs Deprotonation (C-H activation).

-

Application: If you have a 4-iodoindazole and treat it with TMPMgCl[6]·LiCl, you will likely deprotonate at C3, keeping the Iodine intact. This allows for functionalization at C3 before using the Iodine for a cross-coupling—a powerful "Dance" strategy.

-

Protocol: High-Fidelity Lithium-Halogen Exchange

This protocol includes internal temperature monitoring to prevent side reactions.

System Setup:

-

Flame-dried 3-neck flask under Argon.

-

Internal temperature probe (thermocouple) submerged in solution.

-

Dry Ice/Acetone bath (-78°C).

Procedure:

-

Dissolution: Dissolve N-SEM-3-iodoindazole (1.0 equiv) in anhydrous THF (0.15 M). Cool to -78°C.[5]

-

Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise.

-

Control: Rate of addition must be slow enough that internal temp never rises above -70°C.

-

-

Equilibration: Stir at -78°C for 15-30 minutes.

-

Validation: Take a 50 µL aliquot, quench in MeOD. NMR should show >95% deuterium incorporation at C3.

-

-

Trapping: Add electrophile (e.g., Benzaldehyde, 1.2 equiv) dropwise.

-

Warming: Allow to warm to 0°C over 1 hour.

-

Quench: Add sat. NH₄Cl (aq).

Visualization: Metallation Workflow

This diagram compares the I-Li exchange vs. the Knochel-Hauser deprotonation route.

Caption: Divergent pathways: Halogen exchange removes iodine; Hauser base keeps iodine for subsequent coupling.

References

-

C-3 Functionalization via Suzuki Coupling

- Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex.

- Source: MDPI / Molecules (2023).

-

URL:[Link]

-

Regioselective Magnesiation (Knochel-Hauser)

-

Site-Selective Cross-Coupling (C3 vs C5)

-

Vinylation and N-Protection Effects

- General Reactivity Guide: Title: A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Source: BenchChem Technical Guides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 6. Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis of N-Boc-3-iodo-6-methoxy-1H-indazole

Abstract & Strategic Overview

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib). The 3-iodo-functionalized indazole is particularly valuable as a gateway intermediate; the C-3 iodine atom provides a reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), while the N-1 protecting group stabilizes the heterocycle against side reactions.

This protocol details a robust, two-step synthesis of N-Boc-3-iodo-6-methoxy-1H-indazole starting from commercially available 6-methoxy-1H-indazole. The strategy prioritizes regioselectivity and operational simplicity.

-

C-3 Iodination: Base-mediated electrophilic substitution using Iodine (

) and Potassium Hydroxide (KOH).[1] -

N-1 Protection: Regioselective carbamoylation using Di-tert-butyl dicarbonate (

).

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway transforming 6-methoxy-1H-indazole to the N-Boc protected 3-iodo derivative.

Step 1: C-3 Iodination of 6-Methoxy-1H-indazole[2]

Principle & Rationale

Direct iodination of the indazole ring occurs via electrophilic aromatic substitution.[2] While N-halo succinimides (NIS) are often used, they can lead to mixtures of halogenated products on the electron-rich benzene ring (C-5/C-7 positions) due to the activating methoxy group.

Why this protocol?

We utilize a base-mediated approach (

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Mass/Vol | Role |

| 6-Methoxy-1H-indazole | 148.16 | 1.0 | 5.00 g | Substrate |

| Iodine ( | 253.81 | 1.2 | 10.28 g | Electrophile |

| Potassium Hydroxide (KOH) | 56.11 | 2.5 | 4.73 g | Base |

| DMF (Anhydrous) | - | - | 50 mL | Solvent |

| - | - | ~50 mL | Quench |

Detailed Protocol

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Dissolution: Add 6-methoxy-1H-indazole (5.00 g, 33.7 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

-

Base Addition: Add KOH pellets (4.73 g, 84.3 mmol) to the solution. The mixture may warm slightly; allow to stir for 10 minutes at room temperature (RT) to ensure deprotonation.

-

Iodination: Cool the mixture to

(ice bath). Add Iodine ( -

Reaction: Remove the ice bath and allow the dark red/brown solution to stir at RT for 3–4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). Product (

) should appear; SM (

-

-

Quench: Slowly pour the reaction mixture into a beaker containing 300 mL of ice-water and 50 mL of saturated

(sodium thiosulfate). Stir vigorously. The thiosulfate will reduce excess iodine (color changes from brown to yellow/white). -

Isolation: A solid precipitate should form.

-

If solid forms: Filter via Buchner funnel, wash copiously with water, and dry in a vacuum oven at

. -

If no precipitate: Extract with EtOAc (

mL). Wash combined organics with water (

-

-

Yield: Expected yield is 85–92% (Yellowish solid).

Step 2: Regioselective N-1 Boc Protection

Principle & Rationale

Indazoles exhibit annular tautomerism (1H vs 2H). Chemical modification can occur at N-1 or N-2.[7][8]

-

Thermodynamic Control: The N-1 protected isomer is thermodynamically more stable (benzenoid structure preserved) compared to the N-2 isomer (quinoid character).

-

Steric Control: The bulky tert-butyl group generally disfavors the more sterically crowded N-2 position.

-

Catalysis: DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, accelerating the reaction and ensuring high conversion under mild conditions.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Mass/Vol | Role |

| 3-Iodo-6-methoxy-1H-indazole | 274.06 | 1.0 | 8.00 g | Substrate |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.2 | 7.64 g | Protecting Group |

| Triethylamine (TEA) | 101.19 | 1.5 | 6.1 mL | Base |

| DMAP | 122.17 | 0.1 | 356 mg | Catalyst |

| DCM (Dichloromethane) | - | - | 80 mL | Solvent |

Detailed Protocol

-

Setup: Equip a 250 mL RBF with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 3-iodo-6-methoxy-1H-indazole (8.00 g, 29.2 mmol) in DCM (80 mL).

-

Reagent Addition: Add Triethylamine (6.1 mL, 43.8 mmol) and DMAP (356 mg, 2.9 mmol). Stir for 5 minutes.

-

Boc Addition: Add

(7.64 g, 35.0 mmol) dissolved in a minimal amount of DCM (or add as a solid/liquid melt). -

Reaction: Stir at RT for 2–3 hours. Gas evolution (

) may be observed initially.-

Checkpoint: TLC (Hexane/EtOAc 4:1). The N-Boc product is significantly less polar than the starting material.

-

-

Workup:

-

Wash the reaction mixture with 0.5 M HCl (50 mL) to remove TEA/DMAP.

-

Wash with sat.[4]

(50 mL) and Brine (50 mL). -

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude material is often pure enough for use. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield: Expected yield is 90–95% (Off-white to pale yellow solid).

Analytical Validation

Target: tert-Butyl 3-iodo-6-methoxy-1H-indazole-1-carboxylate[9]

-

Physical State: Pale yellow/off-white solid.

-

NMR (400 MHz,

- 7.90 (d, J = 8.8 Hz, 1H, H-4) – Note: Deshielded by Iodine.

- 7.55 (s, 1H, H-7)

- 6.95 (dd, J = 8.8, 2.2 Hz, 1H, H-5)

-

3.92 (s, 3H,

-

1.70 (s, 9H,

-

NMR (100 MHz,

-

Diagnostic peaks: ~149.0 (C=O Boc), ~160.5 (C-6), ~85.0 (C-I), ~28.1 (Boc methyls).

-

-

Regiochemistry Check: If N-2 protection occurred, the H-7 proton shift and the carbon chemical shifts of the benzene ring would differ significantly. A NOESY experiment showing correlation between the Boc group and H-7 confirms N-1 protection.

Troubleshooting & Critical Parameters

Workflow Logic Diagram

Figure 2: Operational workflow with decision checkpoints for maximizing yield.

Key Failure Modes

-

Incomplete Iodination: If the reaction stalls, do not add more base. Add 0.1–0.2 eq of additional Iodine.

-

Polyp-iodination: If the temperature exceeds

during iodination, the activated benzene ring (ortho to methoxy) may iodinate. Strictly maintain RT or -

Boc Regioisomers: If a mixture of N-1 and N-2 isomers is observed (rare with DMAP), they are usually separable by silica chromatography. N-1 is less polar (higher

).

References

-

Regioselectivity of Indazole Protection: Alam, R. M., et al.[10] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951. [Link]

-

Synthesis of 3-Iodo-1H-indazoles: Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile." (Mentions 3-iodo-1H-indazole as starting material). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molcore.com [molcore.com]

- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Robust Two-Step Synthesis of N-Boc-3-iodo-6-methoxy-1H-indazole

Introduction

The indazole scaffold is a privileged pharmacophore found in a multitude of biologically active compounds, most notably in the development of protein kinase inhibitors for oncology. Functionalization of the indazole core is critical for modulating potency, selectivity, and pharmacokinetic properties. The title compound, tert-butyl 3-iodo-6-methoxy-1H-indazole-1-carboxylate (N-Boc-3-iodo-6-methoxy-1H-indazole), is a highly valuable and versatile synthetic intermediate. The presence of the iodo group at the C3 position facilitates a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the tert-butoxycarbonyl (Boc) group provides robust protection of the N1 position, enabling regioselective functionalization.[1][2] The C6-methoxy substituent, an electron-donating group, influences the electronic properties of the ring system and can serve as a key interaction point in ligand-protein binding.

This document provides a detailed, field-proven protocol for the efficient, two-step synthesis of N-Boc-3-iodo-6-methoxy-1H-indazole from the commercially available starting material, 6-methoxy-1H-indazole. The described methodology prioritizes high yields, operational simplicity, and reproducibility.

Overall Synthetic Scheme

The synthesis proceeds via a reliable two-step sequence: initial regioselective iodination of the unprotected indazole at the C3 position, followed by protection of the N1 nitrogen with a Boc group.

Caption: Two-step synthesis of the target compound.

Mechanistic Rationale

Step 1: Regioselective C3-Iodination

The C3 position of the indazole ring is analogous to the α-position of pyrrole and is susceptible to electrophilic substitution. However, the reaction is significantly enhanced under basic conditions. The base, potassium hydroxide (KOH), deprotonates the acidic N-H of the indazole ring (pKa ≈ 14) to form the indazolide anion. This greatly increases the electron density of the heterocyclic system, rendering the C3 position highly nucleophilic. This activated intermediate then readily attacks molecular iodine (I₂), an electrophile, to yield the 3-iodo-indazole product. This method is highly regioselective and typically proceeds in high yield.[2]

Step 2: N1-Boc Protection

The protection of the indazole nitrogen is achieved using di-tert-butyl dicarbonate ((Boc)₂O). The reaction mechanism involves the nucleophilic attack of the N1 nitrogen of 3-iodo-6-methoxy-1H-indazole on one of the electrophilic carbonyl carbons of (Boc)₂O. Triethylamine (Et₃N) is employed as a mild, non-nucleophilic base to scavenge the acidic proton that is liberated, driving the reaction to completion. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for efficient acylation. DMAP acts as a hypernucleophilic catalyst, reacting with (Boc)₂O to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the indazole nitrogen.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-6-methoxy-1H-indazole

Materials & Reagents:

-

6-Methoxy-1H-indazole

-

Potassium hydroxide (KOH), pellets

-

Iodine (I₂), crystalline

-

1,4-Dioxane, anhydrous

-

20% Aqueous citric acid solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1H-indazole (1.0 eq).

-

Add anhydrous 1,4-dioxane (approx. 10 mL per 1.0 mmol of starting material).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Under vigorous stirring, add potassium hydroxide (approx. 5.0-6.0 eq) in one portion, followed by the portion-wise addition of iodine (approx. 2.0 eq). The reaction mixture will turn dark brown/black.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting material. The mixture's color typically fades to yellow or light orange upon completion.[2]

-

Upon completion, carefully adjust the pH of the reaction mixture to ~5 by adding 20% aqueous citric acid.

-

Add saturated aqueous Na₂S₂O₃ solution to quench any unreacted iodine. Stir until the color of the organic layer is no longer brown.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 3-iodo-6-methoxy-1H-indazole, is typically obtained as a solid and is often of sufficient purity (>95%) to be used directly in the next step without further purification.[2]

Protocol 2: Synthesis of tert-butyl 3-iodo-6-methoxy-1H-indazole-1-carboxylate

Materials & Reagents:

-

3-Iodo-6-methoxy-1H-indazole (from Protocol 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-iodo-6-methoxy-1H-indazole (1.0 eq) in anhydrous acetonitrile (approx. 2.5 mL per 1.0 mmol of starting material).

-

To this solution, add triethylamine (approx. 1.5 eq) and a catalytic amount of DMAP (approx. 0.05 eq). Stir for 10 minutes at room temperature.[2]

-

Add di-tert-butyl dicarbonate (approx. 1.1 eq) to the mixture.

-

Stir the reaction at room temperature for 10-12 hours or until TLC analysis indicates complete consumption of the starting material.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water (2x volumes) to remove triethylamine salts and any remaining DMAP.

-

Wash with brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-iodo-6-methoxy-1H-indazole as a solid.

Data & Reagent Summary

| Parameter | Step 1: Iodination | Step 2: N-Boc Protection |

| Starting Material | 6-Methoxy-1H-indazole | 3-Iodo-6-methoxy-1H-indazole |

| Key Reagents | I₂ (2.0 eq), KOH (5-6 eq) | (Boc)₂O (1.1 eq), Et₃N (1.5 eq) |

| Catalyst | - | DMAP (0.05 eq) |

| Solvent | 1,4-Dioxane | Acetonitrile |

| Temperature | 0 °C to Room Temp. | Room Temp. |

| Reaction Time | 12 - 16 hours | 10 - 12 hours |

| Typical Yield | >95% (crude) | 85 - 95% (after purification) |

Workflow Visualization

Sources

Application Note: Regioselective N-Boc Protection of 3-Iodo-6-Methoxy-1H-Indazole

Executive Summary

This guide details the protocol for the tert-butyloxycarbonyl (Boc) protection of 3-iodo-6-methoxy-1H-indazole . This specific transformation is a critical intermediate step in the synthesis of kinase inhibitors and pharmacological probes. The presence of the C3-iodine atom allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C6-methoxy group serves as a handle for structure-activity relationship (SAR) tuning.

The protocol utilizes di-tert-butyl dicarbonate (

Strategic Context & Mechanistic Insight

Why this Protection Strategy?

The 1H-indazole core possesses an acidic proton (

-

Boc Utility: The Boc group renders the indazole non-nucleophilic, improves solubility in organic solvents (crucial for the lipophilic 3-iodo derivatives), and is orthogonally removable under acidic conditions (e.g., TFA/DCM or HCl/Dioxane) after C3 functionalization.

Regioselectivity ( vs. )

Indazoles can theoretically be protected at either

-

Thermodynamic Control: The

-Boc isomer is thermodynamically favored over the -

Electronic Influence of 6-OMe: The methoxy group at C6 is an electron-donating group (EDG). Through resonance, it increases electron density within the fused benzene ring. This effect is transmitted to the pyrazole nitrogens, maintaining the nucleophilicity of

and ensuring the standard DMAP-catalyzed conditions favor the

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution catalyzed by DMAP. DMAP attacks

Figure 1: Catalytic cycle of DMAP-mediated Boc protection.[1] DMAP activates the anhydride, facilitating attack by the indazole nitrogen.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 3-Iodo-6-methoxy-1H-indazole | 1.0 | Substrate | Ensure solid is dry; trace water consumes |

| Di-tert-butyl dicarbonate ( | 1.2 - 1.5 | Reagent | Melts at 23°C. Handle as liquid or solid. |

| DMAP | 0.1 - 0.2 | Catalyst | Essential for rate and selectivity. |

| Triethylamine (TEA) | 1.5 - 2.0 | Base | Scavenges protons; DIPEA is a valid alternative. |

| THF or DCM | Solvent | Medium | Anhydrous grade preferred. Concentration ~0.2 M. |

Step-by-Step Procedure

Step 1: Preparation

-

Oven-dry a round-bottom flask and a magnetic stir bar.

-

Purge the flask with Nitrogen (

) or Argon to create an inert atmosphere. -

Dissolve 3-iodo-6-methoxy-1H-indazole (1.0 equiv) in anhydrous THF (or DCM).

-

Note: 3-iodoindazoles can be light-sensitive. It is good practice to wrap the flask in aluminum foil, although not strictly necessary for this short reaction.

-

Step 2: Reagent Addition

-

Add Triethylamine (TEA) (1.5 equiv) to the stirring solution.

-

Add DMAP (0.1 equiv) in one portion.

-

Cool the mixture to 0°C using an ice bath.

-

Reasoning: Controlling the temperature during

addition prevents runaway exotherms and minimizes

-

-

Add

(1.2 equiv) dropwise (if liquid) or in small portions (if solid).

Step 3: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (20-25°C) naturally.

-

Stir for 2 to 4 hours .

-

Monitor by TLC:

-

Mobile Phase: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV light (254 nm). The product (

) will be less polar than the starting material (

-

Step 4: Work-up

-

Quench the reaction by adding water or saturated

solution . -

Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM (

).[4] -

Wash combined organics with:

-

0.5 M HCl or 10% Citric Acid (Critical step to remove DMAP and TEA).

-

Saturated

(To neutralize acid traces). -

Brine .

-

-

Dry over anhydrous

or

Purification Workflow

Figure 2: Purification logic.[4] The lipophilic Boc group significantly increases the

Analytical Validation

Successful synthesis is validated by the following spectral characteristics:

-

1H NMR (

):-

Boc Group: A strong singlet integrating to 9H appears around

1.65 - 1.70 ppm. -

Deshielding Effect: The proton at position C7 (adjacent to

) will shift downfield compared to the starting material due to the electron-withdrawing nature of the carbonyl group. -

Methoxy Group: Singlet (3H) at

3.8 - 3.9 ppm remains largely unchanged.

-

-

13C NMR:

-

Appearance of the Boc carbonyl carbon (

ppm) and the tert-butyl quaternary carbon (

-

-

Mass Spectrometry (ESI+):

-

Expect

or

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet | |

| Slow Reaction | Inactive DMAP | Ensure DMAP is pure. Increase loading to 0.2 equiv. |

| Steric crowding or High Temp | Keep reaction at | |

| Iodine Loss | Metal exchange (unlikely here) | Avoid using strong bases like n-BuLi. The TEA/DMAP system is mild and compatible with aryl iodides. |

References

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons. (Standard reference for Boc stability and removal conditions).

-

Knochel, P., et al. "Functionalization of Indazoles." Common Organic Chemistry. (Mechanistic overview of DMAP/

cycles). -

Lijewski, L., et al. "Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence." National Institutes of Health (NIH) / PMC. (Specific protocol for 3-iodo-N-Boc-5-methoxyindazole, chemically equivalent to the 6-methoxy analog).

-

Sigma-Aldrich. "Application Note – N-Boc protection." (General automated and manual protocols for amine protection).

Sources

- 1. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]

- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of N-Boc-3-iodo-6-methoxy-1H-indazole in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents due to its versatile biological activities, which include anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Within this important class of heterocycles, N-Boc-3-iodo-6-methoxy-1H-indazole has emerged as a particularly valuable and versatile synthetic intermediate. Its strategic functionalization—a Boc-protected nitrogen, an iodine at the 3-position, and a methoxy group at the 6-position—provides a robust platform for the construction of complex molecular architectures, most notably in the synthesis of targeted therapeutics like the PARP inhibitor Niraparib.[3][4]

This technical guide provides an in-depth exploration of the applications of N-Boc-3-iodo-6-methoxy-1H-indazole, complete with detailed protocols for its use in key palladium-catalyzed cross-coupling reactions and insights into the rationale behind the experimental designs.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of N-Boc-3-iodo-6-methoxy-1H-indazole

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅IN₂O₃ | - |

| Molecular Weight | 374.18 g/mol | - |

| Appearance | Off-white to pale yellow solid | General Observation |

| Melting Point | ~129 °C (estimated) | [5] |

| Boiling Point | ~308-315 °C (estimated) | [5] |

| Solubility | Soluble in common organic solvents (e.g., DMF, Dioxane, THF) | General chemical knowledge |

| LogP | ~2.54 (estimated) | [5] |

Note: Some data are estimated based on the closely related compound 3-iodo-6-methoxy-4-methyl-2H-indazole.

Safety and Handling Precautions:

N-Boc-3-iodo-6-methoxy-1H-indazole, like many halogenated organic compounds, requires careful handling.[6][7]

-

Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.[7]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[8]

-

The Architectural Logic of N-Boc-3-iodo-6-methoxy-1H-indazole

The synthetic utility of this intermediate is a direct consequence of its molecular design. The interplay between its three key functional groups allows for a high degree of control and specificity in synthetic transformations.

Caption: Logical relationships of the functional groups in N-Boc-3-iodo-6-methoxy-1H-indazole.

The N-tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the indazole nitrogen. This protection is essential to prevent unwanted side reactions at the nitrogen atom during subsequent metal-catalyzed coupling reactions, thereby ensuring that functionalization occurs regioselectively at the desired C-3 position. The iodine atom at the C-3 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, providing a reactive handle for the introduction of a wide array of substituents. The methoxy group at the C-6 position modulates the electronic properties of the indazole ring system, which can influence both the reactivity of the molecule in synthetic transformations and the biological activity of the final product.[9]

Application in Palladium-Catalyzed Cross-Coupling Reactions

N-Boc-3-iodo-6-methoxy-1H-indazole is a premier substrate for several cornerstone reactions in modern organic synthesis, enabling the construction of diverse molecular libraries for drug discovery.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[1] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in pharmaceuticals.

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:

This protocol is adapted from a similar procedure for a related substrate and is expected to provide good to excellent yields.

Materials:

| Reagent | Molar Equiv. | Purpose |

| N-Boc-3-iodo-6-methoxy-1H-indazole | 1.0 | Starting Material |

| Arylboronic Acid | 1.5 - 2.0 | Coupling Partner |

| Pd(PPh₃)₄ | 0.05 | Palladium Catalyst |

| 2M Aqueous Na₂CO₃ | 4.0 | Base |

| 1,4-Dioxane | - | Solvent |

Procedure:

-

Reaction Setup: To a microwave reaction vial, add N-Boc-3-iodo-6-methoxy-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5-2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Solvent and Base Addition: Add 1,4-dioxane as the solvent, followed by the 2M aqueous sodium carbonate solution (4.0 equiv).

-

Reaction Conditions: Seal the vial and heat the mixture under microwave irradiation at 120 °C for 30-60 minutes.

-

Causality: Microwave heating often accelerates the reaction, leading to higher yields and shorter reaction times. The use of an aqueous base like sodium carbonate is crucial for the transmetalation step in the catalytic cycle.

-

-

Work-up and Purification:

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

N-Boc Deprotection (Optional): It is noteworthy that under these microwave conditions, concomitant deprotection of the Boc group often occurs, directly yielding the NH-indazole product. If the Boc-protected product is desired, milder conditions (e.g., lower temperature, shorter reaction time) should be explored.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations or as key components of a pharmacophore.

Caption: Workflow for the Sonogashira coupling reaction.

Detailed Protocol for Sonogashira Coupling:

This is a representative protocol based on general procedures for Sonogashira couplings of iodo-indazoles.[11]

Materials:

| Reagent | Molar Equiv. | Purpose |

| N-Boc-3-iodo-6-methoxy-1H-indazole | 1.0 | Starting Material |

| Terminal Alkyne | 1.2 | Coupling Partner |

| PdCl₂(PPh₃)₂ | 0.05 | Palladium Catalyst |

| CuI | 0.10 | Co-catalyst |

| Triethylamine (Et₃N) | - | Base and Solvent |

| DMF | - | Co-solvent |

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-iodo-6-methoxy-1H-indazole (1.0 equiv) in a mixture of triethylamine and DMF.

-

Catalyst and Reagent Addition: Add the terminal alkyne (1.2 equiv), copper(I) iodide (0.10 equiv), and bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: The copper(I) iodide co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Triethylamine acts as both a base and a solvent.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, enabling the formation of carbon-nitrogen bonds.[12] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are aryl amines.

Caption: Workflow for the Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig Amination:

This is a general protocol that may require optimization depending on the specific amine used.[13]

Materials:

| Reagent | Molar Equiv. | Purpose |

| N-Boc-3-iodo-6-methoxy-1H-indazole | 1.0 | Starting Material |

| Amine | 1.2 | Coupling Partner |

| Pd₂(dba)₃ | 0.02 | Palladium Pre-catalyst |

| Xantphos | 0.04 | Ligand |

| Cs₂CO₃ or NaOtBu | 2.0 | Base |

| Toluene or Dioxane | - | Solvent |

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine N-Boc-3-iodo-6-methoxy-1H-indazole (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., cesium carbonate or sodium tert-butoxide, 2.0 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: The choice of ligand is critical in Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. The base is required to deprotonate the amine, facilitating its coordination to the palladium center.

-

-

Work-up and Purification:

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Conclusion

N-Boc-3-iodo-6-methoxy-1H-indazole is a highly valuable and versatile intermediate in modern organic synthesis and drug discovery. Its well-defined structure allows for predictable and regioselective functionalization through a variety of powerful cross-coupling reactions. The protocols and insights provided herein are intended to empower researchers to effectively utilize this key building block in the development of novel and potentially life-saving therapeutics.

References

- University of Manchester. (n.d.). Production of Niraparib using Imine Reductases - Research Explorer.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division.

- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.). PMC.

- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.

- BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.

- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives.

- U.S. Environmental Protection Agency. (n.d.). 3-Iodo-6-methoxy-4-methyl-2H-indazole Properties.

- ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (n.d.). ResearchGate.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.

- Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.

Sources

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-Boc-3-iodo-6-methoxy-1H-indazole by Column Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude N-Boc-3-iodo-6-methoxy-1H-indazole via column chromatography. The following content is structured to address specific experimental issues, offering both theoretical explanations and practical, field-tested solutions.

I. Understanding the Molecule and Potential Challenges

N-Boc-3-iodo-6-methoxy-1H-indazole is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors. Its structure, featuring a labile Boc-protecting group, an electron-rich indazole core, a methoxy substituent, and an iodo group, presents a unique set of purification challenges.

Key Structural Features and Their Implications for Purification:

-

N-Boc Group: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[1][2] Inadvertent exposure to acidic silica gel or acidic solvents during chromatography can lead to premature deprotection, resulting in the free amine (3-iodo-6-methoxy-1H-indazole) as a major impurity.

-

Indazole Core: The indazole ring system is aromatic and relatively nonpolar.[3] However, the two nitrogen atoms provide sites for hydrogen bonding, which can influence its interaction with the stationary phase.

-

Iodo and Methoxy Groups: These substituents increase the molecule's molecular weight and can influence its polarity and solubility. The methoxy group, being electron-donating, can enhance the reactivity of the indole ring system.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common problems encountered during the column chromatography purification of N-Boc-3-iodo-6-methoxy-1H-indazole.

Issue 1: My desired product is co-eluting with a major impurity. How can I improve separation?

Answer: Co-elution is a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

A. Identify the Impurity: Before optimizing the chromatography, it's crucial to identify the impurity. The most common impurity is the deprotected product, 3-iodo-6-methoxy-1H-indazole. This can be confirmed by LC-MS analysis.

B. Optimize the Mobile Phase: The choice of mobile phase is critical for achieving good separation.[4][5]

-

Initial Solvent System: A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

-

Fine-Tuning Polarity: If co-elution occurs, systematically vary the ratio of your solvents. A gradual increase in the percentage of the more polar solvent (e.g., from 10% ethyl acetate in hexane to 15%, 20%, etc.) can help resolve closely eluting spots.[6]

-

Alternative Solvents: If a hexane/ethyl acetate system fails, consider other solvent systems. Dichloromethane/methanol can be effective, but be mindful that dichloromethane can be slightly acidic and may need to be neutralized.[7]

C. Consider the Stationary Phase: Standard silica gel is acidic and can cause the loss of the Boc protecting group.[8]

-

Neutralized Silica Gel: Pre-treating your silica gel with a base, such as triethylamine (typically 0.1-1% in the mobile phase), can neutralize the acidic sites and prevent deprotection.

-

Alternative Stationary Phases: If deprotection remains an issue, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol or cyano).

Issue 2: I'm observing significant streaking or tailing of my product spot on the TLC plate and in the column fractions.

Answer: Peak tailing can be caused by interactions between the analyte and the stationary phase, or by issues with the sample application or mobile phase.[9]

A. Assess Sample Solubility: Ensure your crude product is fully dissolved in a minimal amount of the mobile phase or a compatible solvent before loading it onto the column.[10] Incomplete dissolution can lead to slow release of the compound from the top of the column.

B. Reduce Sample Loading: Overloading the column is a common cause of tailing. As a rule of thumb, the amount of crude material should not exceed 1-5% of the total weight of the silica gel.

C. Modify the Mobile Phase:

-

Add a Polar Modifier: Adding a small amount of a more polar solvent, like methanol or isopropanol (0.5-2%), to your mobile phase can help to reduce tailing by competing with your compound for active sites on the silica gel.[6]

-

Incorporate a Base: As mentioned for preventing deprotection, adding a small amount of triethylamine can also improve peak shape by blocking strong interactions between the basic nitrogen atoms of the indazole and the acidic silica.

Issue 3: My yield after column chromatography is very low, and I suspect my product is sticking to the column.

Answer: Poor recovery can be due to irreversible adsorption of the product onto the stationary phase or degradation during the purification process.

A. Deactivate the Stationary Phase: As discussed, the acidic nature of silica gel can be problematic. Neutralizing the silica or using an alternative stationary phase is the first line of defense.

B. Check for Compound Stability: N-Boc-3-iodo-6-methoxy-1H-indazole may be sensitive to prolonged exposure to the stationary phase.

-

Run the Column Faster: Use a slightly higher flow rate to minimize the residence time of your compound on the column. Be aware that this may slightly decrease resolution.

-

Dry Loading vs. Wet Loading: If you are wet-loading your sample (dissolving it in a solvent and applying it to the column), ensure the solvent is not too strong, as this can cause band broadening and poor separation. Consider dry loading by adsorbing your crude material onto a small amount of silica gel before adding it to the column.

Issue 4: I see a new, less polar spot appearing on my TLC plates during the column run.

Answer: The appearance of a new, less polar spot could indicate a side reaction occurring on the column. Given the structure, a potential side reaction, though less common than deprotection, could be an elimination or rearrangement reaction catalyzed by the acidic silica. However, the most likely culprit remains partial deprotection, as the free amine is more polar and would elute later. A less polar spot is more unusual and warrants further investigation, potentially by LC-MS analysis of the fraction containing the new spot.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for on my analytical TLC before running the column?

A1: An ideal Rf value for the desired product on your analytical TLC plate is typically between 0.2 and 0.4. This range generally provides the best balance for achieving good separation from both more polar and less polar impurities on a preparative column.

Q2: How can I effectively neutralize my silica gel?

A2: To neutralize silica gel, you can prepare a slurry of the silica in your chosen non-polar solvent (e.g., hexane) and add 0.5-1% (v/v) of triethylamine. Mix thoroughly and then pack the column with this slurry. It is also good practice to include the same percentage of triethylamine in your mobile phase to maintain the neutral environment.

Q3: Can I use a gradient elution for this purification?

A3: Yes, a gradient elution can be very effective, especially if your crude material contains impurities with a wide range of polarities.[6] You can start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent. This can help to elute the desired compound in a sharp band while leaving more polar impurities on the column to be washed out later.

Q4: What are the best practices for packing a silica gel column to ensure good separation?

A4: Proper column packing is crucial for high-resolution purification.[10]

-

Slurry Packing: This is the most common and effective method. Prepare a slurry of your silica gel in the initial mobile phase. Pour the slurry into the column in one continuous motion, ensuring no air bubbles are trapped.

-

Settling and Equilibration: Allow the silica to settle completely, and then drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry. Before loading your sample, equilibrate the packed column by running several column volumes of your initial mobile phase through it.

Q5: Are there any specific safety precautions I should take when working with N-Boc-3-iodo-6-methoxy-1H-indazole and the solvents used for chromatography?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The solvents used in column chromatography (e.g., hexane, ethyl acetate, dichloromethane) are flammable and can be harmful if inhaled or absorbed through the skin. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

IV. Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the purification of crude N-Boc-3-iodo-6-methoxy-1H-indazole. It is designed to be a self-validating system, with checkpoints to ensure success.

Materials:

-

Crude N-Boc-3-iodo-6-methoxy-1H-indazole

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine

-

TLC plates (silica gel 60 F254)

-

Glass chromatography column

-

Collection tubes

Step-by-Step Methodology:

-

Analytical TLC Analysis:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the plate in a series of solvent systems with increasing polarity (e.g., 10:1, 5:1, 2:1 hexane:ethyl acetate) to find the optimal mobile phase that gives your product an Rf of ~0.3.

-

Visualize the spots under UV light (254 nm).

-

-

Column Preparation:

-

Based on the amount of crude material, calculate the required amount of silica gel (typically 50-100 times the weight of the crude material).

-

Prepare a slurry of the silica gel in the initial, least polar mobile phase identified from your TLC analysis.

-

Pour the slurry into the column and pack it as described in the FAQs.

-

Equilibrate the column with at least 3-5 column volumes of the initial mobile phase.

-

-

Sample Loading:

-

Dissolve the crude N-Boc-3-iodo-6-methoxy-1H-indazole in a minimal amount of dichloromethane or the mobile phase.

-

Carefully apply the solution to the top of the silica bed.

-

Alternatively, for dry loading, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the initial mobile phase.

-

Collect fractions in appropriately sized test tubes.

-

Monitor the elution process by spotting every few fractions on a TLC plate and developing it in your chosen solvent system.

-

If using a gradient elution, gradually increase the polarity of the mobile phase.

-

-

Product Isolation:

-

Combine the fractions that contain the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-Boc-3-iodo-6-methoxy-1H-indazole.

-

Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, LC-MS).

-

Quantitative Data Summary Table:

| Parameter | Recommended Range/Value | Rationale |

| Silica Gel to Crude Ratio | 50:1 to 100:1 (w/w) | Ensures adequate separation capacity. |

| Target Product Rf | 0.2 - 0.4 | Optimal for resolution on a preparative column. |

| Triethylamine in Mobile Phase | 0.1 - 1% (v/v) | Neutralizes acidic silica, preventing Boc deprotection. |

| Sample Load | 1-5% of silica gel weight | Prevents column overloading and peak tailing. |

V. Visualizing the Workflow

Diagram of the Troubleshooting Logic:

Caption: A troubleshooting workflow for common column chromatography issues.

VI. References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

-

Organic & Biomolecular Chemistry. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Available from: [Link]

-

Nature. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

-

ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

-

PubMed. Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

-

Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available from: [Link]

-

Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?. Available from: [Link]

-

Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available from: [Link]

-

Google Patents. WO2006048745A1 - Methods for preparing indazole compounds. Available from:

-

Arkivoc. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available from: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

-

Dutscher. Protein purification troubleshooting guide. Available from: [Link]

-

AWS. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Available from: [Link]

-

Shimadzu. Liquid Chromatography. Available from: [Link]

-

ResearchGate. A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Available from: [Link]

-

Yumpu. HPLC Troubleshooting Guide. Available from: [Link]

-

The Royal Society of Chemistry. Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated. Available from: [Link]

-

IRIS. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. Available from: [Link]

-

FOLIA. Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D. Available from: [Link]

-

Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

-

PubMed Central. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

Reddit. Indazole synthesis discussion.. Mechanism of this reaction?. Available from: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 5. Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. sepscience.com [sepscience.com]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. pdf.dutscher.com [pdf.dutscher.com]

Validation & Comparative

Spectroscopic Data for N-Boc-3-iodo-6-methoxy-1H-indazole: A Comparative and Predictive Guide

For researchers engaged in the synthesis of complex heterocyclic scaffolds, particularly for drug discovery and development, the unambiguous structural confirmation of key intermediates is paramount. N-Boc-3-iodo-6-methoxy-1H-indazole (CAS 1190319-68-6) is a versatile synthetic building block, combining an N-Boc protecting group for controlled reactivity, a C3-iodo substituent as a handle for cross-coupling reactions, and a C6-methoxy group to modulate electronic properties.

While this compound is commercially available, comprehensive, published experimental spectroscopic data is not readily accessible.[1] This guide, therefore, provides an in-depth predictive analysis of its spectroscopic characteristics, grounded in a direct comparison with the well-characterized analogue, N-Boc-3-iodo-1H-indazole . By understanding the foundational spectrum and applying established principles of substituent effects, researchers can gain a high degree of confidence in identifying the target molecule.

Molecular Structure and Predicted Spectroscopic Features

The structural features of N-Boc-3-iodo-6-methoxy-1H-indazole dictate its spectroscopic signature. The bulky tert-butoxycarbonyl (Boc) group on the N1 position restricts rotation and significantly influences the electronic environment of the indazole ring. The iodine atom at the C3 position is strongly electron-withdrawing and will have a pronounced effect on the chemical shift of adjacent carbons. Conversely, the methoxy group at C6 is a classic electron-donating group, which is expected to shield nearby protons and carbons, causing their signals to appear at a higher field (further upfield) in the NMR spectrum.

Caption: Molecular Structure of N-Boc-3-iodo-6-methoxy-1H-indazole with atom numbering.

Comparative Spectroscopic Analysis

Part A: The Reference Scaffold: N-Boc-3-iodo-1H-indazole

To build a predictive model for our target compound, we must first understand the spectroscopic data of its parent structure, N-Boc-3-iodo-1H-indazole. The experimental data for this compound is well-documented.[2]

Table 1: Experimental Spectroscopic Data for N-Boc-3-iodo-1H-indazole [2]

| Data Type | Parameters | Observed Values |

|---|---|---|

| ¹H NMR | (CDCl₃, ppm) | δ 8.09 (d, J = 8.5 Hz, 1H, H-7), 7.55 (t, J = 7.8 Hz, 1H, H-4), 7.46 (d, J = 7.9 Hz, 1H, H-6), 7.33 (t, J = 7.6 Hz, 1H, H-5), 1.71 (s, 9H, Boc -CH₃) |

| ¹³C NMR | (CDCl₃, ppm) | δ 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18 |

| HRMS | (ESI) | Calculated for C₁₂H₁₃IN₂O₂ [M+H]⁺: 344.0022, Found: 344.0016 |

-

¹H NMR Analysis: The aromatic region shows four distinct signals for the four protons on the benzene portion of the indazole ring. The downfield shift of H-7 (8.09 ppm) is characteristic and attributed to the anisotropic effect of the N-Boc carbonyl group.

-

¹³C NMR Analysis: The spectrum shows 10 distinct carbon signals (4 aromatic CH, 4 quaternary carbons, and 2 for the Boc group). The signal at 102.95 ppm is likely C3, significantly shielded by the iodine substituent. The carbonyl and quaternary carbons of the Boc group appear at ~148.35 ppm and ~85.48 ppm, respectively.

-

Mass Spectrometry Analysis: The high-resolution mass spectrum confirms the molecular formula with high accuracy. The isotopic pattern for iodine would also be a key confirmation point in a low-resolution spectrum.

Part B: Predictive Analysis of N-Boc-3-iodo-6-methoxy-1H-indazole

By introducing a methoxy group at the C6 position, we anticipate specific, predictable changes to the NMR spectra. The methoxy group is an ortho-, para-director and an activating group, meaning it donates electron density to the aromatic ring, particularly at the positions ortho (C5, C7) and para (C4) to it. This increased electron density results in magnetic shielding, causing the corresponding nuclei to resonate at a higher field (lower ppm value).

Table 2: Predicted Spectroscopic Data for N-Boc-3-iodo-6-methoxy-1H-indazole

| Data Type | Parameters | Predicted Values & Justification |

|---|---|---|

| ¹H NMR | (CDCl₃, ppm) | H-7: ~7.9 ppm (d). Shielded by the ortho-methoxy group, shifting upfield from 8.09 ppm. H-5: ~6.8 ppm (dd). Strongly shielded by the ortho-methoxy group, shifting significantly upfield from 7.33 ppm. H-4: ~7.4 ppm (d). Less affected, but may experience slight shielding. -OCH₃: ~3.9 ppm (s). A characteristic singlet for a methoxy group. Boc -CH₃: ~1.71 ppm (s). Largely unaffected. |

| ¹³C NMR | (CDCl₃, ppm) | C6: ~160 ppm. Aromatic carbon directly attached to oxygen, significantly deshielded. C5 & C7: Expected to be shielded (shifted upfield) compared to the parent compound due to the electron-donating effect of the methoxy group. C3 & C3a: Largely unaffected. -OCH₃: ~55-56 ppm. Characteristic for a methoxy carbon. Other Carbons: Minimal changes expected. |

| MS | (ESI) | [M+H]⁺: m/z 375.0127 (Calculated for C₁₃H₁₆IN₂O₃⁺). The molecular weight increases by 30 Da for the additional CH₂O group. |

Causality of Predicted Shifts: The most significant and diagnostically useful changes are expected for the H-5 and H-7 protons. The strong shielding effect of the C6-methoxy group should shift the H-5 signal upfield by approximately 0.5 ppm and the H-7 signal by about 0.2 ppm. Furthermore, the signal for H-5 would likely appear as a doublet of doublets due to coupling with H-4 and H-7, whereas H-4 and H-7 would appear as doublets. The appearance of a sharp singlet around 3.9 ppm is a clear indicator of the methoxy group's presence.

Experimental Protocol for Spectroscopic Characterization

To validate the predicted data, the following general protocols for sample analysis can be employed. These protocols are designed to be self-validating by using standard internal references and well-established acquisition parameters.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-Boc-3-iodo-6-methoxy-1H-indazole in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Acquisition Parameters: Acquire a one-pulse experiment with a 30-degree pulse angle, a relaxation delay of 1 second, and 16 scans.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Acquisition Parameters: Acquire a proton-decoupled experiment (e.g., zgpg30) with a 30-degree pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute this solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for infusion.

-

Data Acquisition (High-Resolution):

-

Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Positive ion mode is preferred to detect the [M+H]⁺ adduct.

-

Method: Introduce the sample via direct infusion or through a liquid chromatography (LC) system at a flow rate of 5-10 µL/min.

-

Analysis: Acquire data over a mass range of m/z 100-500. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm error).

-

Caption: Experimental workflow for the spectroscopic confirmation of the target molecule.

Conclusion

While direct experimental spectra for N-Boc-3-iodo-6-methoxy-1H-indazole are not widely published, a robust and reliable identification can be achieved through a comparative approach. The foundational spectroscopic data of N-Boc-3-iodo-1H-indazole provides a solid baseline. The predicted upfield shifts of the H-5 and H-7 protons, coupled with the appearance of a methoxy singlet in the ¹H NMR spectrum, and the corresponding changes in the ¹³C NMR spectrum, serve as key diagnostic markers. Confirmation by high-resolution mass spectrometry for the expected molecular formula provides the final, unambiguous piece of evidence for structural elucidation. This guide provides the necessary data and workflow for researchers to confidently identify this valuable synthetic intermediate.

References

-

PubChem. 6-Methoxy-1H-indole. National Institutes of Health. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

-

The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

-

National Institute of Standards and Technology. 1H-Indole, 6-methoxy-. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. [Link]

-

The Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]

-

PubChem. 6-Methoxy-1H-indazole. National Institutes of Health. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

PubChemLite. 6-methoxy-1h-indazole (C8H8N2O). [Link]

-

ScienceOpen. Supporting Information. [Link]

-

MDPI. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. [Link]

-

National Institute of Standards and Technology. 1H-Indole, 6-methoxy-. NIST Chemistry WebBook. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

AWS. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. [Link]

-

PubChemLite. Tert-butyl 6-iodo-1h-indazole-1-carboxylate (C12H13IN2O2). [Link]

-

PubChem. 3-Methoxy-1H-indole. National Institutes of Health. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.